![molecular formula C10H9NO3 B2652418 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid CAS No. 70154-01-7](/img/structure/B2652418.png)

2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

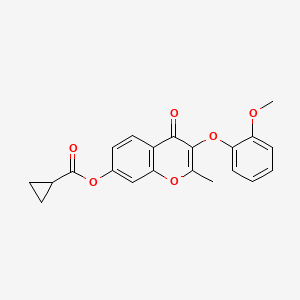

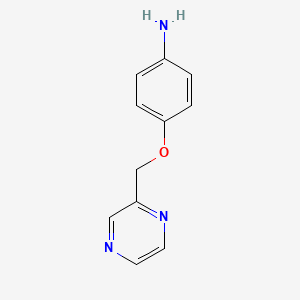

“2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid” is a chemical compound with the molecular weight of 191.19 . It is a solid substance .

Molecular Structure Analysis

The IUPAC name of the compound is “(5-methyl-1,2-benzisoxazol-3-yl)acetic acid” and its InChI code is "1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)" .Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 191.19 .科学的研究の応用

Isoxazole Compounds as Aldose Reductase Inhibitors

Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, including structures related to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, have shown potential as aldose reductase inhibitors. These inhibitors are significant in researching treatments for chronic diabetic complications, demonstrating inhibitory properties comparable to established drugs like Sorbinil. The specific electronic attributes of the phenyl substituent at position 6 and the efficacy of acetic acid derivatives highlight the compound's potential in diabetic research (Costantino et al., 1999).

Novel Excitatory Amino Acid Antagonists

Research into excitatory amino acid (EAA) receptors, which are pivotal in neurological functions, has utilized isoxazole amino acids to develop novel EAA receptor antagonists. These antagonists, derived from the structural inspiration provided by isoxazole-based compounds, exhibit potential neuroprotective effects, underscoring the therapeutic promise of such compounds in treating neurodegenerative disorders (Krogsgaard‐Larsen et al., 1991).

Coordination Polymers and Solvent-Dependent Assembly

Research into the self-assembly of coordination polymers has explored the use of isoxazole and benzoic acid derivatives, including this compound analogs. These studies demonstrate the solvent-dependent formation of three-dimensional structures, relevant in the development of advanced materials for catalysis, drug delivery, and molecular recognition (Pedireddi & Varughese, 2004).

Germination Inhibitory Constituents

Compounds related to this compound have been identified as germination inhibitory constituents from plants, showcasing the role of such isoxazole derivatives in allelopathy and plant competition. These findings contribute to understanding natural plant defense mechanisms and could inform agricultural practices and the development of natural herbicides (Oh et al., 2002).

N-Heterocyclic Carbene Catalysis

The versatile catalytic applications of N-heterocyclic carbenes, including reactions with esters and alcohols, have been explored using structures akin to this compound. These studies highlight the efficiency of such carbenes in organic synthesis, particularly in transesterification and acylation reactions, contributing to the development of more efficient and selective synthetic methodologies (Grasa et al., 2002).

特性

IUPAC Name |

2-(5-methyl-1,2-benzoxazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGJXYUEQQNNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)

![7-(4-ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2652343.png)

![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)

![methyl 5-(((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2652350.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2652351.png)

![1,3-Dimethyl-5-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2652353.png)

![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2652354.png)

![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2652355.png)